LogP Difference (Lipophilicity): Target Compound vs. 2‑Nitro‑4‑aminodiphenylamine (HC Red 1)
The target compound's calculated LogP (4.098) is significantly higher than that of the isomer 2‑nitro‑4‑aminodiphenylamine (LogP 2.42) . The greater lipophilicity can enhance substantivity towards hydrophobic synthetic fibres such as polyester and polyamide, potentially improving dye exhaustion and wash fastness.
| Evidence Dimension | Octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.098 (computed) |
| Comparator Or Baseline | 2‑Nitro‑4‑aminodiphenylamine (CAS 2784‑89‑6): LogP = 2.42 |
| Quantified Difference | ΔLogP ≈ 1.68 (≈48‑fold higher lipophilicity) |
| Conditions | Computed values from molbase / chemsrc databases |
Why This Matters
A 1.68 unit LogP increase predicts ~48‑fold higher partitioning into hydrophobic media, guiding selection for dyeing processes or solvent extraction where uptake into non‑aqueous phases is critical.
